molecular formula C22H24ClN3O3 B3001380 2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol CAS No. 1093065-61-2

2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Cat. No.: B3001380
CAS No.: 1093065-61-2
M. Wt: 413.9
InChI Key: UGNGPGLEEKDEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and a methyl group, linked to a phenol ring modified at the 5-position with a 2-morpholinoethoxy substituent. Its molecular formula is C₂₂H₂₅ClN₃O₄, with a molecular weight of approximately 430.9 g/mol. The chlorophenyl group enhances lipophilicity, while the morpholinoethoxy moiety improves solubility due to the polar morpholine ring. This structural duality makes the compound a candidate for therapeutic applications, particularly in targeting enzymes or receptors where halogenated aryl groups and solubilizing side chains are advantageous .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-15-21(16-2-4-17(23)5-3-16)22(25-24-15)19-7-6-18(14-20(19)27)29-13-10-26-8-11-28-12-9-26/h2-7,14,27H,8-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGPGLEEKDEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C20H22ClN3O2
  • Molecular Weight : 363.86 g/mol
  • CAS Number : 53409-45-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of the morpholinoethoxy group is crucial for enhancing biological activity. The synthesis process can be summarized as follows:

  • Formation of Pyrazole Core : The initial step involves synthesizing the pyrazole framework through condensation reactions.
  • Substitution Reactions : Introducing the 4-chlorophenyl and morpholinoethoxy groups via electrophilic substitution.
  • Purification : The final product is purified using recrystallization techniques.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various pyrazole derivatives found that certain derivatives showed promising results against multiple cancer cell lines, with GI50 values indicating potent cytotoxicity (GI50 < 100 µM) .

CompoundGI50 (µM)TGI (µM)LC50 (µM)
Compound 140.0815.864.6
Compound 110.2011.787.1

Anti-inflammatory Properties

Another significant aspect of this compound's biological activity is its anti-inflammatory potential. Recent studies have indicated that pyrazole derivatives can inhibit inflammatory responses in vitro and in vivo, particularly in models of lipopolysaccharide-induced inflammation . The mechanism often involves the modulation of pro-inflammatory cytokines and pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, specifically against Hepatitis C Virus (HCV). In vitro assays demonstrated that certain derivatives could inhibit HCV replication effectively, suggesting a potential therapeutic application in treating viral infections .

Case Studies

  • Antitumor Screening : A National Cancer Institute study screened several pyrazole derivatives, including those related to our compound, revealing broad-spectrum antitumor activity across various cancer types.
  • Inflammation Models : In vivo studies using animal models showed that the compound significantly reduced markers of inflammation compared to control groups.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cell proliferation and inflammation pathways. Docking studies have suggested potential binding affinities with proteins associated with cancer progression and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Halogen substitution significantly impacts electronic properties and molecular interactions. Key examples include:

Compound Name Substituents (Pyrazole/Phenol) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Cl-phenyl, morpholinoethoxy C₂₂H₂₅ClN₃O₄ ~430.9 High lipophilicity, improved solubility
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol 4-Cl-phenyl, 5-F-phenol C₁₅H₁₀ClFN₂O 296.7 Reduced steric bulk compared to morpholinoethoxy
5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol 4-Cl-phenyl, 5-Br-phenol C₁₅H₁₀BrClN₂O 347.97 Enhanced van der Waals interactions due to Br
  • Chlorine vs.
  • Chlorine vs. Bromine : Bromine’s larger atomic radius in analogues like may improve binding to hydrophobic pockets but reduce solubility.

Analogues with Different Phenol Substituents

The morpholinoethoxy group distinguishes the target from compounds with simpler alkoxy or halogenated phenol substituents:

Compound Name (CAS) Phenol Substituent Molecular Formula Key Differences vs. Target
5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol 2,6-dimethylmorpholinoethoxy Not provided Methyl groups on morpholine reduce polarity
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 4-methoxyphenyl C₂₂H₁₈N₂O₂ Methoxy group lacks morpholine’s H-bonding capacity

Analogues with Different Aryl Groups on Pyrazole

Variations in the pyrazole’s aryl substituents influence steric and electronic profiles:

Compound Name (Reference) Pyrazole Substituent Molecular Formula Key Properties
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-F-phenyl, triazolyl C₂₅H₁₆F₃N₅S Increased electronegativity; isostructural packing
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Cl-phenyl, triazolyl C₂₅H₁₆ClF₂N₅S Antimicrobial activity linked to Cl
  • The target’s 4-Cl-phenyl group offers a balance between electronegativity and steric bulk compared to fluorine, which may optimize binding to hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.